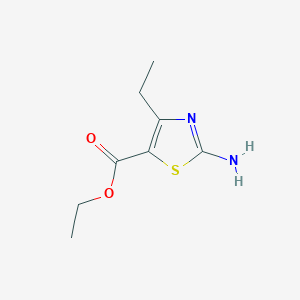

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by an amino group at position 2, an ethyl substituent at position 4, and an ester moiety at position 5 of the thiazole ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. Its structural features, including the electron-donating amino group and lipophilic ethyl substituent, influence reactivity and solubility, making it a versatile scaffold for derivatization .

Propriétés

IUPAC Name |

ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGVNUVYDPUXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-amino-1,3-thiazole-4-carboxylate, which is then alkylated with ethyl iodide to yield the target compound . The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol, under reflux.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or carboxylate positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate and its derivatives have been investigated for their potential as anticancer agents. Several studies have demonstrated that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:

In a study examining the synthesis of various thiazole derivatives, it was found that modifications to the ethyl group significantly influenced the anticancer activity of the compounds. Specifically, a derivative with an additional methyl group showed enhanced cytotoxicity against HepG2 cells compared to its parent structure .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives exhibit activity against a range of bacterial and fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Staphylococcus aureus | 16 | |

| Candida albicans | 64 |

Case Study:

A series of thiazole derivatives were tested against common pathogens, revealing that certain substitutions on the ethyl group improved their antibacterial efficacy. For instance, a compound with a phenyl substitution showed a significant reduction in MIC against Staphylococcus aureus compared to others .

Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits anti-inflammatory properties. This compound has been shown to inhibit pro-inflammatory cytokines in vitro.

Key Findings:

- The compound reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as thiourea and ethyl acetoacetate. The efficiency of these synthetic routes is crucial for producing derivatives with enhanced biological activities.

Synthesis Overview:

- Reaction of thiourea with ethyl acetoacetate.

- Cyclization to form the thiazole ring.

- Subsequent functionalization to yield various derivatives.

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For instance, it may inhibit the activity of certain kinases or enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

The substitution pattern on the thiazole ring significantly impacts physicochemical properties and applications. Key analogues include:

Key Observations :

- Lipophilicity : The ethyl group at C4 in the target compound enhances lipophilicity compared to methyl analogues (e.g., ), improving membrane permeability.

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at C5, facilitating nucleophilic substitutions.

- Biological Activity: Pyridinyl () and guanidino () substituents correlate with antiviral and enzyme-inhibitory activities, respectively.

Activité Biologique

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen. They exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural diversity of thiazoles allows for various modifications that can enhance their pharmacological profiles.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, have significant antitumor properties. A study highlighted that compounds with a thiazole moiety exhibit cytotoxic effects against several cancer cell lines. For instance, the presence of an ethyl group at position 4 enhances the compound's activity against human glioblastoma and melanoma cells .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | U251 (glioblastoma) | <10 | Induction of apoptosis |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | WM793 (melanoma) | <20 | Cell cycle arrest |

Antiviral Activity

Thiazoles have also been explored for their antiviral properties. A study on phenylthiazole derivatives demonstrated their efficacy against flaviviruses, suggesting that structural modifications can lead to enhanced antiviral activity . The thiazole ring is believed to play a crucial role in inhibiting viral replication.

Table 2: Antiviral Activity of Thiazole Derivatives

| Compound | Virus Tested | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Yellow Fever Virus | 25 | Inhibition of viral entry |

| Phenylthiazole derivative | Dengue Virus | 15 | Interference with viral assembly |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can induce cell cycle arrest at various phases, particularly the G2/M phase, which is critical for preventing cancer cell proliferation.

- Inhibition of Viral Replication : The compound interferes with the viral life cycle by blocking entry or assembly processes.

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study evaluated the anticancer efficacy of this compound in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Case Study 2: Antiviral Activity Against Flaviviruses

In vitro studies revealed that this compound exhibited potent antiviral activity against the yellow fever virus. The compound demonstrated an EC50 value significantly lower than that of standard antiviral treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.